molecular formula C13H14N2OS B297283 2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one

2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one

Cat. No. B297283
M. Wt: 246.33 g/mol
InChI Key: VAKYIGGBKLFYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyrimidinones, which are known for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one is not fully understood. However, it is believed to exert its pharmacological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one has been shown to have several biochemical and physiological effects. For example, it has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one in lab experiments include its diverse pharmacological activities, ease of synthesis, and relatively low cost. However, its limitations include its poor solubility in water and limited bioavailability.

Future Directions

There are several future directions for the research on 2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its potential as an inhibitor of viral enzymes such as reverse transcriptase and protease. In addition, further studies are needed to optimize its pharmacokinetic properties and improve its bioavailability.

Synthesis Methods

The synthesis of 2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one involves the reaction of 2-amino-4,5-dimethylpyrimidine with benzyl chlorothioformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzylthiocarbamate, which is then treated with acid to yield the final product.

Scientific Research Applications

2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has been investigated as a potential inhibitor of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase.

properties

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

2-benzylsulfanyl-5,6-dimethyl-1H-pyrimidin-4-one

InChI

InChI=1S/C13H14N2OS/c1-9-10(2)14-13(15-12(9)16)17-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,14,15,16)

InChI Key

VAKYIGGBKLFYJY-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(NC(=NC1=O)SCC2=CC=CC=C2)C

SMILES

CC1=C(NC(=NC1=O)SCC2=CC=CC=C2)C

Canonical SMILES

CC1=C(NC(=NC1=O)SCC2=CC=CC=C2)C

Origin of Product

United States

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